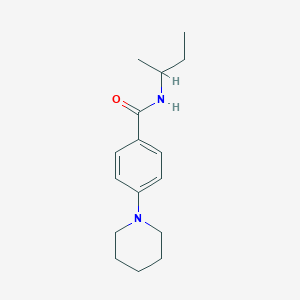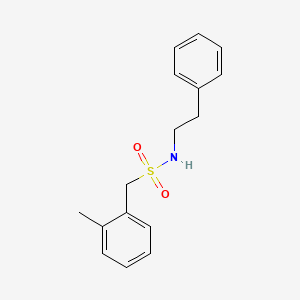![molecular formula C14H19NO2S B4428206 N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)
N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide, commonly known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. This compound was first isolated from the seeds of Dicentra cucullaria, a plant native to North America. Bicuculline is an important tool for studying the mechanisms of GABAergic neurotransmission and has been widely used in scientific research.
Mechanism of Action
Bicuculline is a competitive antagonist of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes the channel to open, allowing chloride ions to flow into the cell and hyperpolarize the membrane. This inhibits neuronal activity and reduces the likelihood of an action potential. Bicuculline binds to the same site on the receptor as GABA, but it does not activate the channel. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
Bicuculline has a number of biochemical and physiological effects. In addition to blocking the inhibitory effects of GABA, it has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine. Bicuculline has also been shown to increase the activity of several enzymes, including nitric oxide synthase and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
One advantage of using Bicuculline in lab experiments is its potency and selectivity. Bicuculline is a highly specific antagonist of the GABAA receptor, which allows researchers to study the effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using Bicuculline is its potential toxicity. Bicuculline has been shown to cause convulsions and other neurological effects in animals at high doses, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on Bicuculline. One area of interest is the role of GABAergic neurotransmission in neurological disorders such as epilepsy and anxiety. Bicuculline has been shown to be effective in animal models of these disorders, and further research could lead to the development of new treatments. Another potential area of research is the development of new GABAA receptor antagonists that are more potent and selective than Bicuculline. These compounds could be useful tools for studying the role of GABA in the brain and could have therapeutic potential for a variety of neurological disorders.
Scientific Research Applications
Bicuculline has been extensively used in scientific research to study the mechanisms of GABAergic neurotransmission. It is commonly used as a tool to block the inhibitory effects of GABA on neuronal activity, allowing researchers to study the excitatory effects of other neurotransmitters. Bicuculline has also been used to study the role of GABA in a variety of physiological processes, including sleep, anxiety, and epilepsy.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-18(17,10-11-4-2-1-3-5-11)15-14-9-12-6-7-13(14)8-12/h1-5,12-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDIQVWNZWUPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)
![3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B4428147.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4428154.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4428161.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)
![ethyl {1-[(cyclohexylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4428179.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4428186.png)
![N-cyclohexyl-2-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4428189.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)
